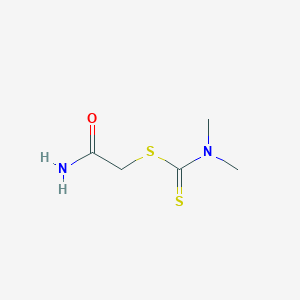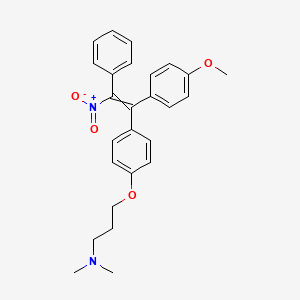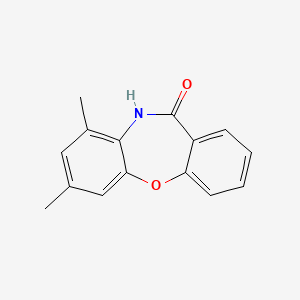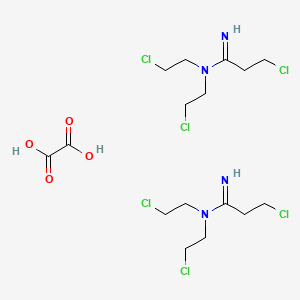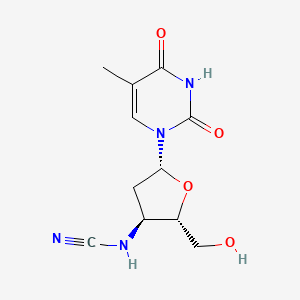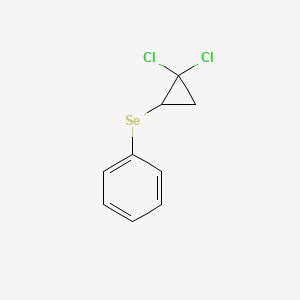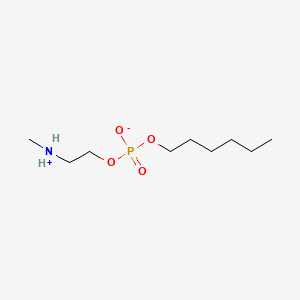
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is a chemical compound with the molecular formula C10H24NO4P It is an ester derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a hexyl group and another by a 2-(methylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester typically involves the esterification of phosphoric acid with hexanol and 2-(methylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
H3PO4+C6H13OH+HOCH2CH2NHCH3→C6H13OPO3CH2CH2NHCH3+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The reaction mixture is typically heated to around 100°C to drive the esterification process to completion.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hexanol and 2-(methylamino)ethanol.
Scientific Research Applications
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.
Biology: The compound can be used in studies involving phosphorylation and dephosphorylation processes.
Industry: The compound is used in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester involves its ability to interact with various molecular targets through phosphorylation. The ester groups can be hydrolyzed to release phosphoric acid, which can then participate in phosphorylation reactions. These reactions are crucial in regulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, monohexyl ester
- Phosphoric acid, mono(2-(methylamino)ethyl) ester
- Phosphoric acid, monoethyl ester
Uniqueness
Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is unique due to the presence of both a hexyl group and a 2-(methylamino)ethyl group. This dual substitution provides the compound with distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
Properties
CAS No. |
104702-32-1 |
|---|---|
Molecular Formula |
C9H22NO4P |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
hexyl 2-(methylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C9H22NO4P/c1-3-4-5-6-8-13-15(11,12)14-9-7-10-2/h10H,3-9H2,1-2H3,(H,11,12) |
InChI Key |
NYGAMHRIFHIGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)([O-])OCC[NH2+]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
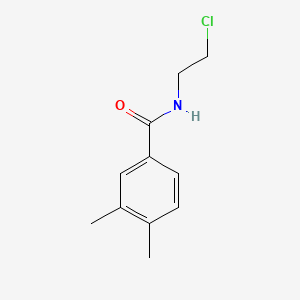
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
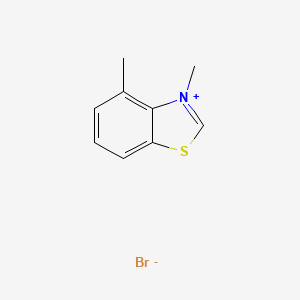
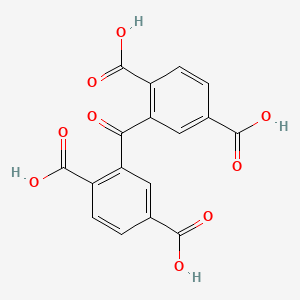
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
